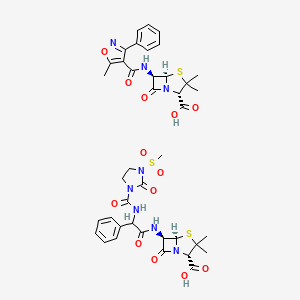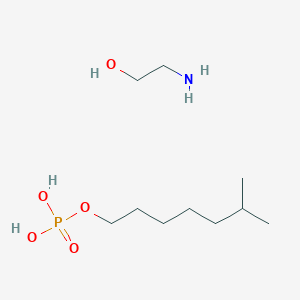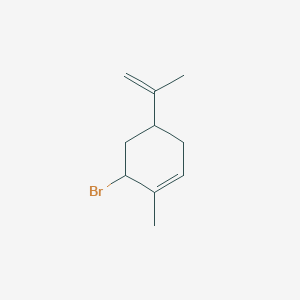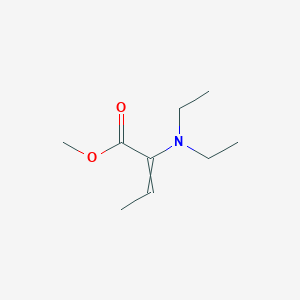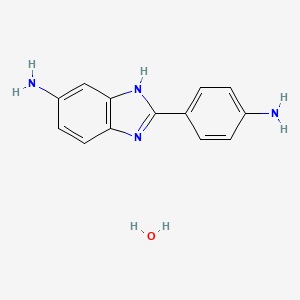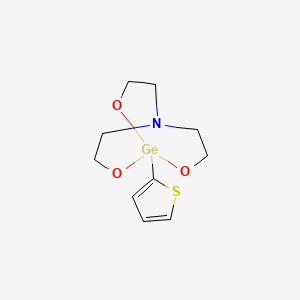
2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,9-Trioxa-5-aza-germabicyclo(333)undecane, 1-(2-thienyl)- is a complex organogermanium compound It features a unique bicyclic structure incorporating germanium, oxygen, nitrogen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- typically involves the reaction of germanium tetrachloride with triethanolamine, followed by the introduction of a thienyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and studying their properties.
Biology: The compound’s unique structure makes it a candidate for investigating its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It may be used in the development of advanced materials, such as catalysts or semiconductors.
Wirkmechanismus
The mechanism by which 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions may play a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound features silicon instead of germanium and has similar structural properties.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: This variant includes boron and is used in different chemical applications.
Uniqueness
What sets 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- apart is its incorporation of germanium and a thienyl group, which imparts unique electronic and steric properties.
Eigenschaften
CAS-Nummer |
72517-64-7 |
|---|---|
Molekularformel |
C10H15GeNO3S |
Molekulargewicht |
301.93 g/mol |
IUPAC-Name |
1-thiophen-2-yl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H15GeNO3S/c1-2-10(16-9-1)11-13-6-3-12(4-7-14-11)5-8-15-11/h1-2,9H,3-8H2 |
InChI-Schlüssel |
SCIIFYLURLYNDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Ge]2(OCCN1CCO2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


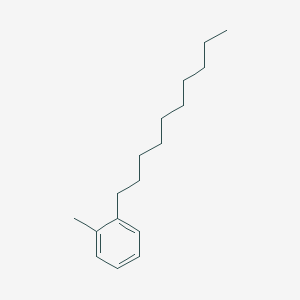
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
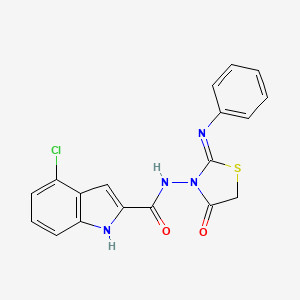
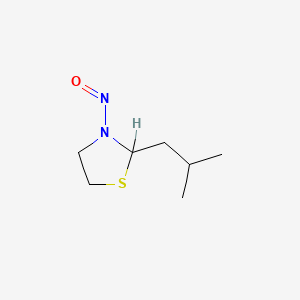
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
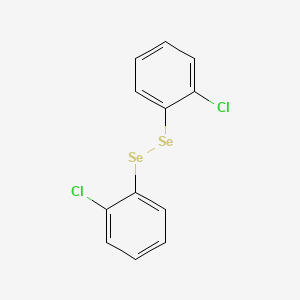
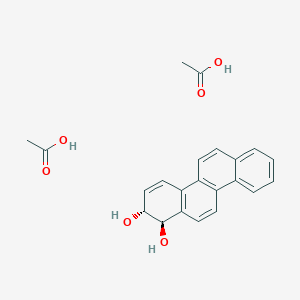
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)

